N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, commonly known as DAS181, is a novel antiviral agent that has shown promising results in preclinical studies. It belongs to the family of fusion inhibitors and has been developed as a potential treatment for respiratory viral infections caused by influenza and parainfluenza viruses.
Mecanismo De Acción
DAS181 is a fusion inhibitor that targets the sialic acid receptors on the host cell surface. It cleaves the sialic acid residues on the receptor, thereby preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action is different from the current antiviral therapies that target the viral proteins directly.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. It has also been shown to have a high specificity for the sialic acid receptors on the host cell surface, which reduces the risk of off-target effects. However, further studies are required to determine the long-term effects of DAS181 on human physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAS181 in lab experiments include its high specificity for the sialic acid receptors, its ability to inhibit viral replication, and its potential as a treatment option for viral infections that are resistant to current therapies. However, the limitations of using DAS181 in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of synthesis and purification.
Direcciones Futuras
There are several future directions for the research and development of DAS181. These include:
1. Clinical trials to evaluate the safety and efficacy of DAS181 in human subjects.
2. Development of new formulations of DAS181 that can be administered via different routes, such as inhalation or intravenous injection.
3. Investigation of the potential of DAS181 as a treatment option for other respiratory viral infections, such as respiratory syncytial virus and coronavirus.
4. Development of combination therapies that include DAS181 and other antiviral agents to enhance the efficacy of treatment.
5. Investigation of the potential of DAS181 as a prophylactic agent to prevent viral infections in high-risk populations.
In conclusion, DAS181 is a novel antiviral agent that has shown promising results in preclinical studies. Its mechanism of action, high specificity, and potential as a treatment option for viral infections that are resistant to current therapies make it an attractive target for further research and development. Clinical trials are required to evaluate its safety and efficacy in human subjects, and further studies are required to determine its long-term effects on human physiology.
Métodos De Síntesis
The synthesis of DAS181 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-[(3,4-dichlorophenyl)amino]-2-oxoethylamine to form the final product, DAS181.
Aplicaciones Científicas De Investigación
DAS181 has been extensively studied in preclinical models for its antiviral activity against influenza and parainfluenza viruses. It has been shown to inhibit viral replication by preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action makes it a potential treatment option for viral infections that are resistant to current antiviral therapies.
Propiedades
Fórmula molecular |
C19H16Cl2FN5O2S |
---|---|
Peso molecular |
468.3 g/mol |
Nombre IUPAC |
N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H16Cl2FN5O2S/c1-27-16(9-23-18(29)12-4-2-3-5-15(12)22)25-26-19(27)30-10-17(28)24-11-6-7-13(20)14(21)8-11/h2-8H,9-10H2,1H3,(H,23,29)(H,24,28) |
Clave InChI |
AHXMVAZRHKDUIX-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.